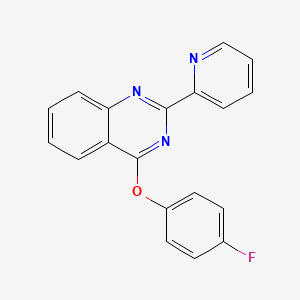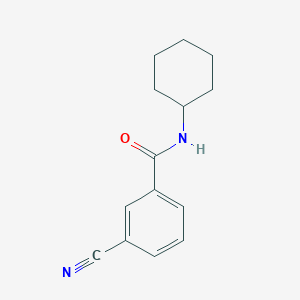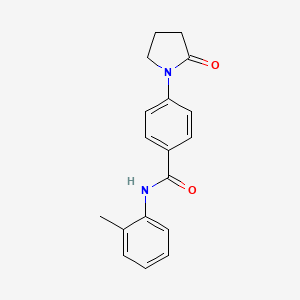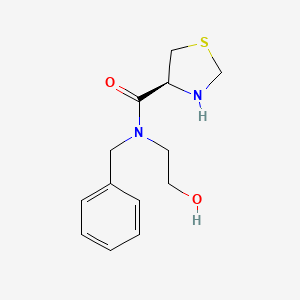![molecular formula C10H13N3O4 B7645409 2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7645409.png)
2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid, commonly known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of OPAA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In bacteria, OPAA is believed to inhibit the synthesis of cell wall components, leading to cell death. In cancer cells, OPAA is believed to inhibit the activity of various enzymes involved in cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
OPAA has been shown to exhibit various biochemical and physiological effects in laboratory experiments. In bacteria, OPAA has been shown to inhibit the synthesis of cell wall components, leading to cell death. In cancer cells, OPAA has been shown to inhibit the activity of various enzymes involved in cell proliferation, leading to apoptosis. In plants, OPAA has been shown to inhibit the activity of various enzymes involved in photosynthesis and respiration, leading to plant death.
実験室実験の利点と制限
OPAA has several advantages for laboratory experiments, including its ease of synthesis, low cost, and broad spectrum of activity against various bacterial and plant species. However, OPAA also has several limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of OPAA, including:
1. Further investigation of its mechanism of action in bacteria, cancer cells, and plants.
2. Development of new antibiotics and herbicides based on the structure of OPAA.
3. Investigation of its potential use in wastewater treatment and heavy metal removal.
4. Investigation of its potential use in the development of new anticancer drugs.
5. Investigation of its potential use in the development of new insecticides.
6. Investigation of its potential use in the development of new plant growth regulators.
7. Investigation of its potential use in the development of new materials for industrial applications.
In conclusion, OPAA is a chemical compound with significant potential for various applications in medicine, agriculture, and environmental science. Further research is needed to fully understand its mechanism of action and to develop new applications based on its structure.
合成法
OPAA can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroacetate to form ethyl 2-methyl-1-(oxiran-2-yl)pyrrole-2-carboxylate. The second step involves the reaction of ethyl 2-methyl-1-(oxiran-2-yl)pyrrole-2-carboxylate with hydrazine hydrate to form 2-methyl-1-(pyrazol-1-yl)ethanone hydrazone. The final step involves the reaction of 2-methyl-1-(pyrazol-1-yl)ethanone hydrazone with ethyl chloroacetate to form OPAA.
科学的研究の応用
OPAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, OPAA has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. OPAA has also been studied for its potential anticancer activity, with promising results in preclinical studies.
In agriculture, OPAA has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. OPAA has also been studied for its potential insecticidal activity, with promising results in laboratory experiments.
In environmental science, OPAA has been studied for its potential use in wastewater treatment, with promising results in laboratory experiments. OPAA has also been studied for its potential use in the removal of heavy metals from contaminated soil, with promising results in laboratory experiments.
特性
IUPAC Name |
2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-9(15)6-13-5-7(4-11-13)12-10(16)8-2-1-3-17-8/h4-5,8H,1-3,6H2,(H,12,16)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQOVWUEYSCTJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)

![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)


![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)

![[2-(ethylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7645420.png)